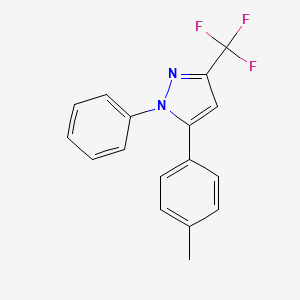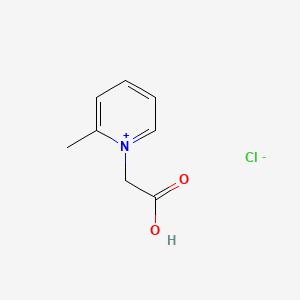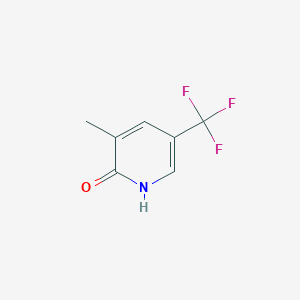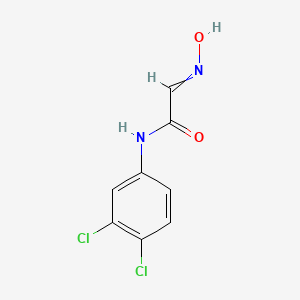
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide
描述
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorophenyl group and a hydroxyiminoacetamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 3,4-dichloroaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking electron transport in photosystem II . In biological systems, it may interact with cellular proteins and disrupt normal cellular functions.
相似化合物的比较
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with similar structural features.
3,4-Dichloroaniline: A degradation product of various herbicides, including propanil.
Methyl-N-(3,4-dichlorophenyl)carbamate: Another herbicide with similar chemical properties.
Uniqueness
N-(3,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide is unique due to its hydroxyiminoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its diverse applications in different fields highlight its versatility and importance in scientific research and industrial applications.
属性
分子式 |
C8H6Cl2N2O2 |
|---|---|
分子量 |
233.05 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13) |
InChI 键 |
DHNYOOWCULCVEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)C=NO)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
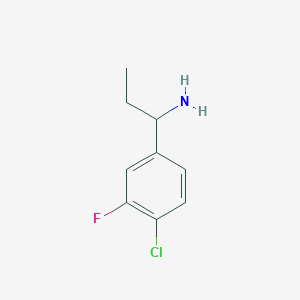
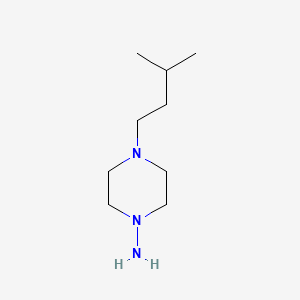
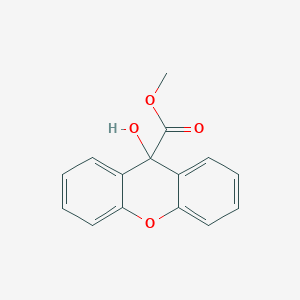
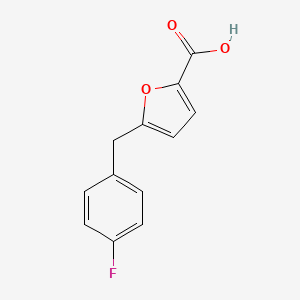
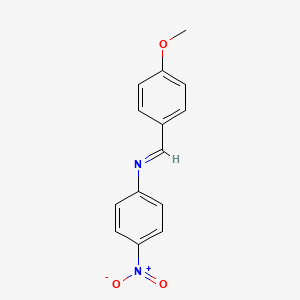
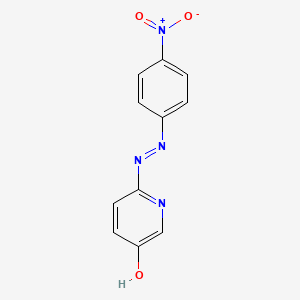
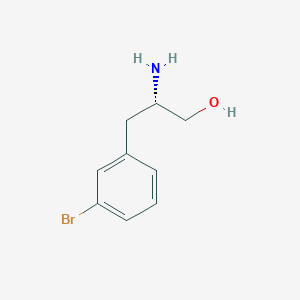
![Di-tert-butyl ((6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl) phosphate](/img/structure/B8752718.png)
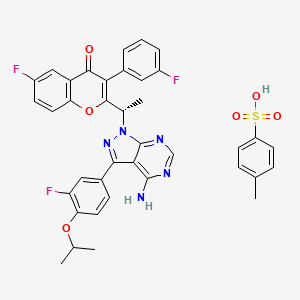
![2-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B8752723.png)
